3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a pyrrole moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative and pyrrole.
Reaction Conditions: The reaction is often carried out under anhydrous conditions to prevent hydrolysis and other side reactions.
Catalysts and Reagents:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up Reactions: Larger quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Temperature, pressure, and reaction time are optimized for maximum yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrole moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors.
Pathways Involved: It may influence biochemical pathways related to its structural features, such as those involving pyridine or pyrrole derivatives.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Lacks the pyrrole moiety.
3-chloro-2-(1H-pyrrol-1-yl)pyridine: Lacks the trifluoromethyl group.
2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine: Lacks the chloro group.
Properties
IUPAC Name |
3-chloro-2-pyrrol-1-yl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2/c11-8-5-7(10(12,13)14)6-15-9(8)16-3-1-2-4-16/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPAUOGNKCCAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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